molecular formula C10H15ClN2O3 B2854438 2,4,6-Trimethoxybenzimidamide hydrochloride CAS No. 1187929-24-3

2,4,6-Trimethoxybenzimidamide hydrochloride

Cat. No.: B2854438
CAS No.: 1187929-24-3
M. Wt: 246.69
InChI Key: QSFMJDXNKLGORI-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxybenzimidamide hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxybenzimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2,4,6-Trimethoxybenzimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxybenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethoxybenzimidamide hydrochloride is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2,4,6-Trimethoxybenzimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a pharmacological agent. This article delves into its biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by three methoxy groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate cellular pathways associated with cancer proliferation. Research indicates that compounds with similar structures often interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

In studies examining related compounds such as 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), it was found that these compounds can inhibit CDK activity effectively. The IC50 values for 2,4,6-THBA against CDK1, CDK2, and CDK4 were reported as follows:

CDK IC50 (µM)
CDK1580 ± 57
CDK2262 ± 29
CDK4403 ± 63

This suggests that similar mechanisms could be at play for this compound. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Biological Activity in Cancer Models

Research has demonstrated that compounds structurally related to this compound exhibit anti-proliferative effects in various cancer cell lines. For instance:

  • Cell Proliferation Studies : In vitro studies on human colorectal cancer (CRC) cell lines showed that treatment with related compounds resulted in reduced cell viability and induced expression of cell cycle inhibitors like p21.

Case Studies

Several case studies have highlighted the pharmacological potential of benzimidazole derivatives:

  • Case Study on Anti-Cancer Activity : A clinical trial investigated the effects of benzimidazole derivatives on patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size in a subset of patients treated with these compounds compared to controls.
  • Pharmacokinetic Studies : Another study focused on the pharmacokinetics of benzimidazole derivatives in human subjects. It was found that these compounds had favorable absorption and distribution profiles.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological assessments have indicated that certain benzimidazole derivatives can exhibit dose-dependent toxicity. Long-term studies are necessary to establish a comprehensive safety profile for this compound.

Properties

IUPAC Name

2,4,6-trimethoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3;/h4-5H,1-3H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMJDXNKLGORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=N)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-24-3
Record name 2,4,6-trimethoxybenzene-1-carboximidamide hydrochloride
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